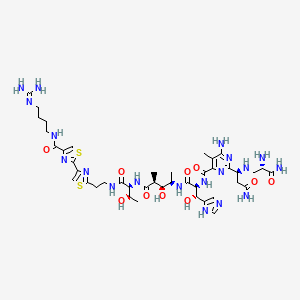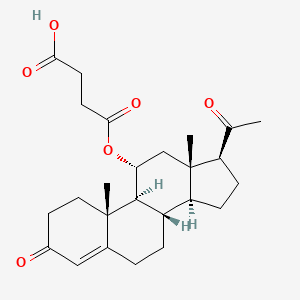
Progesterone-11-Alpha-Ol-Hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE implique généralement la réaction de la 11α-hydroxyprogestérone avec l'anhydride succinique en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans du dioxane en reflux . Cette méthode a été améliorée pour améliorer le rendement et l'efficacité de la réaction . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour la rentabilité et la scalabilité .
Analyse Des Réactions Chimiques
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le squelette stéroïdien. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres dérivés stéroïdiens.
Biologie : Le composé est utilisé dans les immunoessais pour la détection de la progestérone.
Médecine : Il a des applications thérapeutiques potentielles et est utilisé dans le développement de médicaments.
Industrie : Le composé est utilisé dans la production de divers produits à base de stéroïdes.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il se lie aux récepteurs de la progestérone et module leur activité, ce qui entraîne divers effets physiologiques . Les effets du composé sont médiés par son interaction avec les récepteurs nucléaires, qui régulent l'expression génique et les réponses cellulaires .
Applications De Recherche Scientifique
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is used in immunoassays for progesterone detection.
Medicine: It has potential therapeutic applications and is used in the development of drugs.
Industry: The compound is used in the production of various steroid-based products.
Mécanisme D'action
The mechanism of action of PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE involves its interaction with specific molecular targets and pathways. It binds to progesterone receptors and modulates their activity, leading to various physiological effects . The compound’s effects are mediated through its interaction with nuclear receptors, which regulate gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE est unique par rapport à d'autres composés similaires en raison de sa structure et de ses groupes fonctionnels spécifiques. Les composés similaires comprennent :
11α-hydroxyprogestérone : Le composé parent à partir duquel this compound est dérivé.
Dérivés de l'acide succinique : Composés avec des groupes succinoyle similaires.
Autres esters stéroïdiens : Composés avec des squelettes stéroïdiens similaires mais des groupes esters différents. L'unicité de this compound réside dans sa combinaison spécifique de groupes fonctionnels et ses applications dans divers domaines.
Propriétés
Formule moléculaire |
C25H34O6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1 |
Clé InChI |
JBBNFGYRYNBDIH-DBGGZKJISA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Synonymes |
11 alpha-hemisuccinyl-progesterone 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate 11alpha-hydroxyprogesterone hemisuccinate progesterone 11-hemisuccinate progesterone 11-hemisuccinate, (11alpha)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


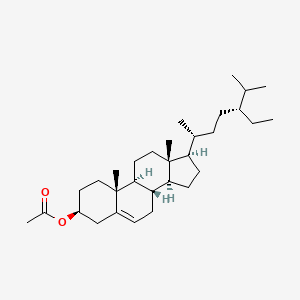
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
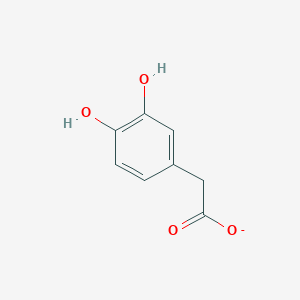



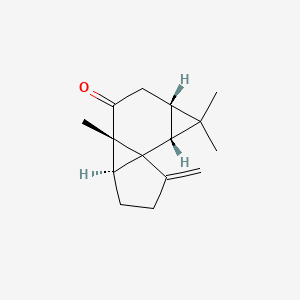
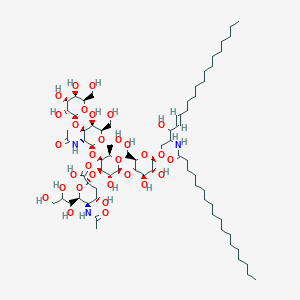
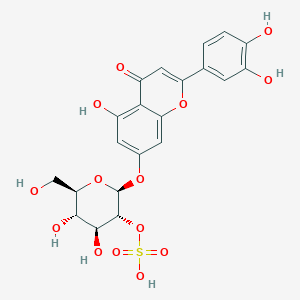
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
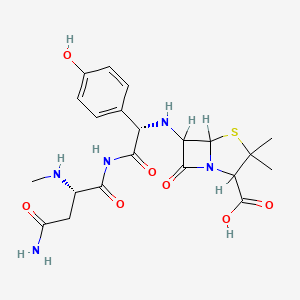
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/new.no-structure.jpg)
